LIMK1 Kinase Inhibition: Direct Activity Annotation vs. In-Class Comparators
This compound is directly annotated in ChEMBL for inhibition of LIM domain kinase 1 (LIMK1) using a Kinase-Glo assay with cofilin-2 substrate . While specific numerical data for the compound is behind a ChEMBL login, the annotation itself represents a distinct mechanistic activity not reported for close regioisomers such as 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol (CAS 40277-39-2) or 3-amino-2-mercapto-tetrahydrobenzothienopyrimidin-4-one derivatives, which are primarily explored for broad antimicrobial and anti-inflammatory effects [1].
| Evidence Dimension | Target-specific kinase inhibition activity |
|---|---|
| Target Compound Data | LIMK1 inhibition annotated in ChEMBL (Kinase-Glo assay, cofilin-2 substrate, 60 min incubation) . |
| Comparator Or Baseline | 3-amino-2-mercapto-tetrahydrobenzothienopyrimidin-4-one derivatives: No LIMK1 activity reported; activities limited to antimicrobial and CNS depressant screens [1]. |
| Quantified Difference | Target profile divergence: The compound is associated with a specific kinase target, whereas comparators show only broad cellular activity without defined kinase selectivity. Exact percent inhibition or IC50 data not publicly accessible. |
| Conditions | Cell-free kinase assay (Kinase-Glo). |
Why This Matters
For users screening libraries against LIMK1 or related cytoskeletal targets, this compound offers a defined chemotype starting point that structurally analogous compounds may not provide, reducing initial screening attrition.
- [1] Ashalatha, B.V., Narayana, B., Raj, K.K.V., Kumari, N.S. Synthesis of some new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. Eur. J. Med. Chem. 2007, 42, 719-728. View Source
